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Cat. No.: B555063 Get Quote

An In-Depth Technical Guide to D-Cyclohexylglycine: Structure, Stereochemistry, and

Analysis

Abstract
D-Cyclohexylglycine is a non-proteinogenic amino acid of significant interest in

pharmaceutical research and medicinal chemistry. Its unique structure, featuring a bulky

cyclohexyl side chain, imparts specific conformational constraints when incorporated into

peptides and other bioactive molecules. This technical guide provides a comprehensive

overview of the molecular structure, stereochemistry, and key analytical methodologies for D-
Cyclohexylglycine. It is intended for researchers, scientists, and drug development

professionals, offering detailed experimental protocols and structured data to support advanced

research and application.

Molecular Structure and Physicochemical
Properties
D-Cyclohexylglycine, systematically named (2R)-2-amino-2-cyclohexylacetic acid, is an

analogue of glycine where one of the alpha-hydrogens is replaced by a cyclohexyl group.[1]

This substitution introduces a chiral center and a lipophilic side chain, making it a valuable

building block in peptide synthesis and for developing drugs targeting the central nervous

system.[2][3][4] It often serves as a structural mimic of natural amino acids like valine and

isoleucine.[5]
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Chemical Structure
The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a

hydrogen atom, and a cyclohexyl ring. The stereochemistry at the alpha-carbon is designated

as "D" or (R).

(R)
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Caption: 2D structure of D-(R)-Cyclohexylglycine.

Physicochemical Data
Key properties of D-Cyclohexylglycine are summarized in the table below for quick reference.
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Property Value References

IUPAC Name
(2R)-2-amino-2-

cyclohexylacetic acid
[1]

Synonyms
H-D-Chg-OH, (R)-α-

Aminocyclohexylacetic acid
[2][3][6]

CAS Number 14328-52-0 [1][2][3][6]

Molecular Formula C₈H₁₅NO₂ [1][2][3]

Molecular Weight 157.21 g/mol [1][2][3]

Appearance White powder [2]

Purity
≥98.0% (HPLC), ≥99%

(Titration)
[2][3]

SMILES N--INVALID-LINK--C(O)=O [3]

InChI Key
WAMWSIDTKSNDCU-

SSDOTTSWSA-N
[3]

Stereochemistry
The stereochemical configuration of D-Cyclohexylglycine is critical to its biological activity and

its function as a chiral building block. The designation "D" refers to its relationship to D-

glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, the stereocenter at the alpha-carbon

(Cα) is assigned as (R).

To determine the (R) configuration:

Assign Priorities: The four groups attached to the chiral Cα are prioritized based on atomic

number:

1. -NH₂ (Nitrogen)

2. -COOH (Carbon bonded to two Oxygens)

3. -C₆H₁₁ (Cyclohexyl group)
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4. -H (Hydrogen)

Orient the Molecule: With the lowest priority group (-H) pointing away from the viewer, the

sequence from highest to lowest priority (1 → 2 → 3) proceeds in a clockwise direction,

confirming the (R) assignment.

Stereoisomeric purity is paramount in drug development, as different enantiomers can have

vastly different pharmacological and toxicological profiles.

Experimental Protocols
Synthesis via Asymmetric Hydrogenation
A robust method for preparing enantiomerically pure D-Cyclohexylglycine is the asymmetric

hydrogenation of the corresponding phenylglycine enantiomer.[5] The following protocol is

adapted from established literature methods for the synthesis of the (S)-enantiomer.

Protocol: Synthesis of (R)-Cyclohexylglycine from (R)-Phenylglycine

Reactor Setup: A slurry of (R)-phenylglycine (1.0 eq.) in a solution of 30% aqueous HCl and

water is placed in a high-pressure autoclave.

Catalyst Addition: A 5% Rhodium on Carbon (Rh/C) catalyst is added to the slurry.

Hydrogenation: The reactor is sealed, pressurized with H₂ gas (e.g., to 3.6 bar), and heated

to 50 °C. The mixture is stirred continuously for approximately 40 hours.

Reaction Monitoring: The reaction progress is monitored by Thin-Layer Chromatography

(TLC) until the starting material is fully consumed.

Catalyst Removal: After completion, the reaction mixture is cooled, and the catalyst is

removed by filtration.[5]

Product Isolation: The filtrate is brought to room temperature, and the pH is carefully

adjusted by the dropwise addition of 30% aqueous NaOH, leading to the precipitation of the

product.
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Purification: The resulting white solid is collected by filtration, washed with cold water, and

dried in vacuo to yield (R)-Cyclohexylglycine.

(R)-Phenylglycine
+ HCl/Water

Charge Autoclave

Add 5% Rh/C Catalyst

Hydrogenate
(50°C, 3.6 bar H₂)

Monitor via TLC

Cool and Filter
to Remove Catalyst

Reaction Complete

Neutralize with NaOH
to Precipitate Product

Filter, Wash (H₂O),
and Dry in Vacuo

D-Cyclohexylglycine
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Caption: Workflow for the synthesis of D-Cyclohexylglycine.

Structural Elucidation and Purity Analysis
A combination of spectroscopic and chromatographic techniques is essential for confirming the

structure and assessing the purity of the synthesized D-Cyclohexylglycine.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to confirm the molecular

structure. While experimental spectra for the free amino acid are not widely published,

predicted spectra and data from protected derivatives (e.g., Boc-D-cyclohexylglycine) are

available.[7]

¹H NMR: Expected signals would include a multiplet for the alpha-proton, broad multiplets for

the 11 protons of the cyclohexyl ring, and signals for the amine and carboxylic acid protons

(which may exchange in protic solvents).

¹³C NMR: Would show distinct signals for the carboxyl carbon, the alpha-carbon, and the

unique carbons of the cyclohexyl ring.

4.2.2 High-Performance Liquid Chromatography (HPLC) HPLC is the standard method for

determining the purity and enantiomeric excess of the final product.

Purity Analysis: A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g.,

acetonitrile/water with TFA) is used. The purity is determined by integrating the area of the

product peak relative to any impurity peaks. Commercial sources typically report purity levels

of ≥98-99%.[2][3]

Enantiomeric Excess: A chiral column is required to separate the (R) and (S) enantiomers,

confirming the stereochemical integrity of the product.

4.2.3 X-ray Crystallography X-ray crystallography provides unambiguous proof of the three-

dimensional structure and absolute stereochemistry.[8][9]

Methodology: A high-quality single crystal of D-Cyclohexylglycine is grown. This crystal is

then exposed to an X-ray beam, and the resulting diffraction pattern is collected.[8][10] By

analyzing the intensities and positions of the diffracted spots, a 3D electron density map is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b555063?utm_src=pdf-body-img
https://www.benchchem.com/product/b555063?utm_src=pdf-body
https://www.benchchem.com/product/b555063?utm_src=pdf-body
https://www.benchchem.com/product/b555063?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_70491-05-3_1HNMR.htm
https://www.chemimpex.com/products/16621
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
http://greeley.org/~hod/papers/Unsorted/mp53000008.pdf
https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.benchchem.com/product/b555063?utm_src=pdf-body
http://greeley.org/~hod/papers/Unsorted/mp53000008.pdf
https://www.medschool.lsuhsc.edu/biochemistry/docs/Evaluating%20X-ray%20crystal%20structure%20papers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


generated, into which the atomic model is built and refined.[9][11] This technique yields

precise data on bond lengths, bond angles, and the conformation of the cyclohexyl ring.
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Caption: Analytical workflow for D-Cyclohexylglycine characterization.

Biological Context and Applications
D-Cyclohexylglycine's primary value lies in its application as a specialized building block in

pharmaceutical development.

Peptide and Peptidomimetic Synthesis: When incorporated into peptides, the bulky

cyclohexyl group restricts the conformational freedom of the peptide backbone, which can

enhance binding affinity, selectivity, and metabolic stability. It is used in solution-phase

peptide synthesis.[3]

Neurological Research: D-Cyclohexylglycine and its derivatives are known to act as glycine

receptor modulators.[2] Glycine receptors are crucial inhibitory neurotransmitter receptors in

the central nervous system. Molecules that modulate these receptors are valuable

candidates for developing therapeutics for neurological disorders and pain management.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://en.wikipedia.org/wiki/X-ray_crystallography
https://www.youtube.com/watch?v=YK3VkqD2o2s
https://www.benchchem.com/product/b555063?utm_src=pdf-body-img
https://www.benchchem.com/product/b555063?utm_src=pdf-body
https://www.benchchem.com/product/b555063?utm_src=pdf-body
https://www.sigmaaldrich.com/US/en/product/aldrich/61844
https://www.benchchem.com/product/b555063?utm_src=pdf-body
https://www.chemimpex.com/products/16621
https://www.chemimpex.com/products/16621
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The diagram below illustrates the conceptual role of a D-Cyclohexylglycine-derived

compound as a modulator at an inhibitory synapse.
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Caption: D-Cyclohexylglycine derivative modulating a postsynaptic glycine receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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